molecular formula C50H63BrO16 B10782996 Bromothricin

Bromothricin

Cat. No.: B10782996
M. Wt: 999.9 g/mol
InChI Key: NJWVTCNYKWXLEH-YWMYNOBSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bromothricin is synthesized by cultivating Streptomyces antibioticus in a nutrient medium supplemented with potassium bromide. The bromide ions preferentially replace the chlorine atoms in the benzoate ester, resulting in the formation of this compound as the dominant metabolite .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes using Streptomyces antibioticus strains. The fermentation medium is carefully controlled to ensure optimal growth conditions and bromide ion concentration, facilitating the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Bromothricin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated benzoate derivatives, while substitution reactions can produce various substituted macrolides .

Scientific Research Applications

Bromothricin has a wide range of scientific research applications, including:

Mechanism of Action

Bromothricin exerts its effects by targeting bacterial ribosomes, inhibiting protein synthesis. The bromine atom enhances its binding affinity to the ribosomal subunits, leading to increased antibacterial activity. The molecular pathways involved include the inhibition of peptide bond formation and interference with ribosomal translocation .

Comparison with Similar Compounds

Uniqueness: Bromothricin’s uniqueness lies in its brominated structure, which imparts distinct chemical and biological properties compared to its chlorinated analogue, chlorothricin. The presence of bromine enhances its antibacterial activity and binding affinity to bacterial ribosomes .

Properties

Molecular Formula

C50H63BrO16

Molecular Weight

999.9 g/mol

IUPAC Name

(1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[(2R,4R,5S)-5-[(2S,4R,5R,6R)-4-(3-bromo-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid

InChI

InChI=1S/C50H63BrO16/c1-24-23-50-29(20-31(24)45(55)56)13-10-8-7-9-12-28-16-17-30-32(49(28,5)48(59)66-43(44(50)54)47(58)67-50)14-11-15-35(30)63-38-21-34(52)42(27(4)62-38)65-39-22-37(41(53)26(3)61-39)64-46(57)40-25(2)33(51)18-19-36(40)60-6/h10,13,16-20,24,26-30,32,34-35,37-39,41-42,52-54H,7-9,11-12,14-15,21-23H2,1-6H3,(H,55,56)/b13-10+/t24-,26-,27?,28-,29-,30+,32-,34-,35+,37-,38+,39+,41-,42-,49-,50+/m1/s1

InChI Key

NJWVTCNYKWXLEH-YWMYNOBSSA-N

Isomeric SMILES

C[C@@H]1C[C@]23[C@H](/C=C/CCCC[C@@H]4C=C[C@H]5[C@H]([C@@]4(C(=O)OC(=C2O)C(=O)O3)C)CCC[C@@H]5O[C@H]6C[C@H]([C@@H](C(O6)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)OC(=O)C8=C(C=CC(=C8C)Br)OC)O)C=C1C(=O)O

Canonical SMILES

CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC(=C8C)Br)OC)O)C=C1C(=O)O

Origin of Product

United States

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